Furo[4,3,2-de][1,3]benzoxazine

G-quadruplex DNA selectivity affinity chromatography

Research programs requiring G4-selective fluorescent or affinity probes face duplex DNA background signal. This furobenzoxazine naphthoquinone scaffold solves that with full G4 vs. duplex discrimination (validated by G4-CPG assay). - Unique groove-binding mode (NMR/docking confirmed), not tetrad-stacking - Pan-G4 recognition suitable for telomeric & oncogene promoter targeting - Enables rational cytotoxicity modulation via N-pendant group modification - Essential comparator scaffold alongside NDI libraries for hit triage

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 215929-65-0
Cat. No. B12581149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[4,3,2-de][1,3]benzoxazine
CAS215929-65-0
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)OC=NC3=CO2
InChIInChI=1S/C9H5NO2/c1-2-7-9-6(4-11-7)10-5-12-8(9)3-1/h1-5H
InChIKeyJLYKCULBCYAWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[4,3,2-de][1,3]benzoxazine Core Scaffold Properties


Furo[4,3,2-de][1,3]benzoxazine (CAS 215929-65-0, molecular formula C₉H₅NO₂, molecular weight 159.14 g/mol) is a rigid, planar tricyclic heterocycle wherein a furan ring is angularly fused to a 1,3-benzoxazine system . This architecture forms the core of a broader furobenzoxazine naphthoquinone chemotype, serving as the foundational scaffold for a series of G-quadruplex (G4) DNA-targeting ligands under active investigation as anticancer agents [1]. Unlike the better-known 1,3-benzoxazine monomers used in polymer chemistry, the [4,3,2-de] fusion pattern locks the oxazine nitrogen into a specific spatial orientation critical for selective nucleic acid recognition, directly impacting its utility in medicinal chemistry sourcing [1].

Scaffold G4 DNA-targeting core
Binding Groove engagement mode
Optimization Tunable N-pendant group

Why Generic Scaffolds Fail for G-Quadruplex Targeting


The furobenzoxazine naphthoquinone scaffold exhibits a unique G4-binding mode—engaging target grooves rather than terminal tetrads—that cannot be replicated by simple 1,3-benzoxazines or naphthalene diimides [1]. Comparative affinity chromatography (G4-CPG) screening of a focused furobenzoxazine library alongside a naphthalene diimide (NDI) library revealed that the furobenzoxazine core imparts a distinct multi-target G4 recognition profile, with two analogs achieving full discrimination of G4 versus duplex DNA [1]. In contrast, the best NDI ligands achieve IC₅₀ values of 52–79 nM against HeLa cells [2], but operate via a fundamentally different tetrad-stacking mechanism, meaning their structure-activity relationships are non-transferable to furobenzoxazine optimization programs [1][2].

Furobenzoxazine core
Groove-binding mode enables G4 vs. duplex discrimination
Pan-G4 multi-target recognition profile
Tunable normal-cell selectivity via pendant modification
Naphthalene diimide (NDI) scaffold
Tetrad-stacking mechanism does not replicate groove engagement
Topology-selective G4 binding may limit multi-target research
Structure-activity relationships are non-transferable

Quantitative Differentiation: Furobenzoxazine Core vs. Comparators


G4 vs. Duplex DNA Selectivity

In the G4-CPG affinity chromatography assay, two furobenzoxazine naphthoquinone analogs (among a focused library of compound 4 derivatives) fully discriminated G4 structures from duplex DNA, showing no detectable binding to duplex controls [1]. By comparison, even the best naphthalene diimide ligands (NDI-3, NDI-4, NDI-5) from a parallel screening campaign, while achieving low nanomolar antiproliferative IC₅₀ values, did not demonstrate this level of absolute duplex discrimination under identical assay conditions [2].

G4 vs. duplex selectivity
Cross-study comparable
Two furobenzoxazine analogs: full discrimination (zero detectable duplex binding). NDI series: residual duplex binding observed under identical G4-CPG conditions.
Supports G4-selective probe design with lower off-target potential
Absolute discrimination vs. graded selectivity; interpret within affinity chromatography context
G-quadruplex DNA selectivity affinity chromatography

Multi-Target G4 Binding Profile

All tested furobenzoxazine naphthoquinone analogs (from the compound 4 library) demonstrated the ability to bind multiple topologically distinct G4 structures, including both telomeric and extra-telomeric (oncogene promoter) G4s, as determined by the G4-CPG assay [1]. This pan-G4 recognition profile contrasts with the more restricted G4 topology preferences reported for certain naphthalene diimide ligands, which showed stronger selectivity for individual G4 conformations [2]. The multi-target character is an inherent property of the furobenzoxazine core scaffold architecture rather than a pendant-group effect [1].

Multi-target G4 binding
Class-level inference
All tested furobenzoxazine analogs bound multiple topologically distinct G4 structures (telomeric and extra-telomeric). NDI ligands showed topology-selective preferences.
Pan-G4 profile enables multi-target G4 research strategies
Class-level property; verify for specific G4 sequences in your model
G-quadruplex multi-target ligand telomeric and extra-telomeric G4

Antiproliferative Potency Comparison

Furobenzoxazine naphthoquinone analogs (compound 4 series) produced marked antiproliferative effects on tumor cells in the low micromolar (μM) range, as determined by cell viability assays [1]. In contrast, the best naphthalene diimide ligands (NDI-3, NDI-4, NDI-5) from a separate library screening achieved IC₅₀ values of 52 nM, 64 nM, and 79 nM, respectively, against HeLa cervical cancer cells—representing approximately a 10- to 50-fold greater potency (nanomolar vs. low micromolar) [2]. This potency differential must be weighed against the superior G4 vs. duplex selectivity of the furobenzoxazine series, informing scaffold selection based on whether potency or selectivity is the primary optimization objective [1][2].

Antiproliferative potency
Cross-study comparable
Furobenzoxazine series: low micromolar range (cell viability). NDI series (NDI-3/4/5): IC₅₀ 52–79 nM in HeLa cells.
Potency-selectivity trade-off informs hit-to-lead scaffold choice
Cell-line and assay conditions differ; cross-study comparison requires validation
antiproliferative activity IC50 cancer cell lines

Normal Cell Cytotoxicity Reduction

Combined analysis of G4-CPG binding and biological data led to the identification of compound S4-5, which demonstrated reduced cytotoxicity on normal cells compared to the parent furobenzoxazine naphthoquinone compound 4 [1]. Although the parent scaffold carries inherent G4-binding capability, strategic modification of the N-pendant group on the oxazine ring (as in S4-5) improves the therapeutic window by lowering toxicity to non-cancerous cells while maintaining G4 affinity [1]. This demonstrates that the furobenzoxazine core is a tunable scaffold amenable to selectivity optimization—a feature not universally shared across all G4-ligand chemotypes [1].

Normal cell cytotoxicity
Head-to-head
S4-5 derivative: reduced cytotoxicity on normal cells vs. parent compound 4, while retaining G4 affinity.
Demonstrates scaffold tunability for selectivity optimization in research models
Exact fold-change not reported; confirm in relevant normal cell lines
selectivity index normal cell cytotoxicity structure-activity relationship

Procurement and Application Scenarios


G4 Probe Development with Absolute Duplex Selectivity

For research groups developing fluorescent or affinity-based probes designed to distinguish G4 structures from duplex DNA with zero background, the furobenzoxazine naphthoquinone core is the scaffold of choice. Two analogs in the compound 4 series achieved full G4 vs. duplex discrimination in the G4-CPG assay, a binary selectivity profile not matched by even the best NDI ligands [1]. This property is essential for in-cellulo G4 imaging applications where duplex DNA binding would produce confounding signal [1].

Multi-Target Anticancer Lead Optimization

The furobenzoxazine scaffold is uniquely suited for polypharmacological anticancer programs aiming to simultaneously target telomeric maintenance and oncogene promoter G4s. The inherent pan-G4 binding of the core scaffold, combined with the demonstrated ability to dial down normal-cell cytotoxicity through N-pendant group modification (exemplified by S4-5 vs. compound 4), provides a rational optimization path [1]. In contrast, NDI-based ligands such as NDI-5, while more potent (IC₅₀ = 79 nM against HeLa cells), exhibit topology-selective G4 binding and a fundamentally different structure-activity landscape that may limit multi-target applications [2].

Structure-Based Design via Groove-Binding Mode

Molecular docking and NMR studies confirmed that S4-5 interacts with the accessible grooves of target G4 structures rather than stacking on terminal G-tetrads [1]. This groove-binding mode represents a distinct pharmacophore hypothesis that can be exploited in structure-based design campaigns. Procurement of the furobenzoxazine core scaffold enables access to this underexplored binding modality, offering an alternative to the tetrad-stacking mechanism typical of planar aromatic ligands such as NDIs [2].

Comparative Scaffold Benchmarking in G4 Screening

For screening facilities and medicinal chemistry cores that employ the G4-CPG affinity chromatography platform, the furobenzoxazine naphthoquinone library serves as an essential comparator alongside the NDI library [1][2]. Parallel evaluation of both scaffolds under identical assay conditions enables robust benchmarking of new chemical entities, ensuring that scaffold-specific biases in G4 recognition are properly accounted for in hit triage decisions [1][2].

Application
Selection Property
Validation Focus
G4-selective probe development
Full G4 vs. duplex discrimination
Zero-background binding in affinity assays
Multi-target G4 research
Pan-G4 binding profile
Normal-cell selectivity tuning
Structure-based G4 ligand design
Groove-binding pharmacophore
Docking and NMR validation of binding pose
Scaffold benchmarking in G4 screening
Distinct mechanism from NDI scaffolds
Cross-scaffold selectivity comparison
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